molecular formula C11H6Cl4O B15075498 2-Chloro-3-(1,2,2-trichlorovinyl)-1-indanone CAS No. 91634-71-8

2-Chloro-3-(1,2,2-trichlorovinyl)-1-indanone

Cat. No.: B15075498
CAS No.: 91634-71-8
M. Wt: 296.0 g/mol
InChI Key: QEJHEAITLJQAKW-UHFFFAOYSA-N
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Description

2-Chloro-3-(1,2,2-trichlorovinyl)-1-indanone is a chemical compound known for its unique structure and properties. It is a chlorinated indanone derivative, which has been studied for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(1,2,2-trichlorovinyl)-1-indanone typically involves the chlorination of indanone derivatives under controlled conditions. The reaction often requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(1,2,2-trichlorovinyl)-1-indanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, which can be further utilized in different applications.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1,2,2-trichlorovinyl)-1-indanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(1,2,2-trichlorovinyl)-1-indanone: Known for its unique chlorinated structure.

    This compound derivatives: Variants with different substituents on the indanone ring.

    Other chlorinated indanones: Compounds with similar chlorination patterns but different core structures.

Uniqueness

This compound stands out due to its specific chlorination pattern, which imparts unique chemical and biological properties

Properties

CAS No.

91634-71-8

Molecular Formula

C11H6Cl4O

Molecular Weight

296.0 g/mol

IUPAC Name

2-chloro-3-(1,2,2-trichloroethenyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H6Cl4O/c12-8-7(9(13)11(14)15)5-3-1-2-4-6(5)10(8)16/h1-4,7-8H

InChI Key

QEJHEAITLJQAKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(C2=O)Cl)C(=C(Cl)Cl)Cl

Origin of Product

United States

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